![molecular formula C13H15IO3 B1372884 7-(2-Iodophenyl)-7-oxoheptanoic acid CAS No. 898790-74-4](/img/structure/B1372884.png)
7-(2-Iodophenyl)-7-oxoheptanoic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like “7-(2-Iodophenyl)-7-oxoheptanoic acid” would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . The compound likely contains an iodophenyl group attached to a seven-carbon chain with a terminal carboxylic acid group .
Chemical Reactions Analysis
The chemical reactions involving “7-(2-Iodophenyl)-7-oxoheptanoic acid” would likely depend on the specific functional groups present in the molecule. For instance, the carboxylic acid group could undergo reactions such as esterification or decarboxylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-(2-Iodophenyl)-7-oxoheptanoic acid” would depend on its specific structure. For instance, 2-Iodophenylacetic acid has a density of 1.9±0.1 g/cm³, a boiling point of 344.5±17.0 °C at 760 mmHg, and a flash point of 162.1±20.9 °C .
Scientific Research Applications
Synthesis and Antiproliferative Activity
One of the significant applications of compounds related to 7-(2-Iodophenyl)-7-oxoheptanoic acid is in the synthesis of antiproliferative agents. For instance, a derivative was synthesized exhibiting moderate cytotoxicity against human epithelial lung carcinoma cells A549 (Nurieva et al., 2015).
Nucleophilic Acylation
Another application is in nucleophilic acylation. Compounds like Methyl 7-Oxoheptanoate, which is structurally related, have been characterized through this process, illustrating the compound's potential in organic synthesis (Finke & Sorrell, 2003).
Sequential Coupling-Cyclization
This compound and its derivatives have been used in sequential coupling-cyclization processes. Specifically, 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives efficiently reacted with terminal alkynes to form corresponding acetic acid derivatives (Kobayashi et al., 2008).
Mangrove Endophyte Research
In a different area of research, new p-aminoacetophenonic acids, closely related to 7-(2-Iodophenyl)-7-oxoheptanoic acid, were isolated from a mangrove endophyte, contributing to the understanding of natural products and their potential applications (Guan et al., 2005).
Synthesis of Hexahydro-5H-indolo Derivatives
Derivatives of 7-(2-Iodophenyl)-7-oxoheptanoic acid have been involved in the synthesis of novel indole derivatives, indicating its utility in the creation of complex organic compounds (Zaliznaya et al., 2018).
Mass Spectroscopy and Kinetics in Copper(II) Complexes
In the field of inorganic chemistry, derivatives of 7-(2-Iodophenyl)-7-oxoheptanoic acid are used in studying the mass spectroscopy kinetics of copper(II) complexes, indicating potential applications in understanding metal complexes and their biological properties (Barceló-Oliver et al., 2007).
Mass Spectrometric Characterization
The mass spectrometric characterization of small oxocarboxylic acids, including those related to 7-(2-Iodophenyl)-7-oxoheptanoic acid, has been a focus in understanding their fragmentation mechanisms and potential applications in analytical chemistry (Kanawati et al., 2007).
Synthesis of Naphthyridine Derivatives
This compound's derivatives have also been used in the synthesis of naphthyridine derivatives, significant in the development of biologically active anticancer drugs (Zhang et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-(2-iodophenyl)-7-oxoheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO3/c14-11-7-5-4-6-10(11)12(15)8-2-1-3-9-13(16)17/h4-7H,1-3,8-9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBOBJJZBBICII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCC(=O)O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645394 |
Source
|
Record name | 7-(2-Iodophenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898790-74-4 |
Source
|
Record name | 2-Iodo-ζ-oxobenzeneheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898790-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(2-Iodophenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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